3-Tert-butyl-5-iodobenzaldehyde
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Overview
Description
3-Tert-butyl-5-iodobenzaldehyde is an organic compound with the molecular formula C11H13IO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a tert-butyl group and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-iodobenzaldehyde typically involves the iodination of 3-tert-butylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a cyano group using copper(I) cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Copper(I) cyanide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: 3-Tert-butyl-5-iodobenzoic acid.
Reduction: 3-Tert-butyl-5-iodobenzyl alcohol.
Substitution: 3-Tert-butyl-5-cyanobenzaldehyde.
Scientific Research Applications
3-Tert-butyl-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-iodobenzaldehyde depends on the specific reaction or application. In general, the aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-4-iodobenzaldehyde
- 3-Tert-butyl-5-bromobenzaldehyde
- 3-Tert-butyl-5-chlorobenzaldehyde
Uniqueness
3-Tert-butyl-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromine or chlorine analogs. The tert-butyl group also provides steric hindrance, affecting the compound’s reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
3-tert-butyl-5-iodobenzaldehyde |
InChI |
InChI=1S/C11H13IO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3 |
InChI Key |
MLOQFLJVHYHWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=O)I |
Origin of Product |
United States |
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